![molecular formula C13H11NO5 B2807677 Ethyl 5-(3-nitrophenyl)furan-2-carboxylate CAS No. 630089-95-1](/img/structure/B2807677.png)
Ethyl 5-(3-nitrophenyl)furan-2-carboxylate
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Overview
Description
Ethyl 5-(3-nitrophenyl)furan-2-carboxylate is a chemical compound that belongs to the class of furan-based compounds . It is a derivative of 5-phenyl-furan-2-carboxylic acids, which have emerged as a promising class of antimycobacterial agents . These compounds have the ability to interfere with iron homeostasis .
Synthesis Analysis
The synthesis of polysubstituted furans, such as Ethyl 5-(3-nitrophenyl)furan-2-carboxylate, can be achieved through various methods. One such method involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates . This reaction sequence includes Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . This method has been extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates .Molecular Structure Analysis
The molecular structure of Ethyl 5-(3-nitrophenyl)furan-2-carboxylate can be analyzed using various techniques such as 1H-NMR, 13C-NMR, HRMS, and SC-XRD . The conformation of the molecule is stabilized by a non-traditional intramolecular CH∙∙∙F bond .Chemical Reactions Analysis
The chemical reactions involving Ethyl 5-(3-nitrophenyl)furan-2-carboxylate can be complex. For instance, the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates results in dialkyl furan-3,4-dicarboxylates through a sequence of reactions including Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 5-(3-nitrophenyl)furan-2-carboxylate can be determined using various techniques. For instance, its molecular weight is 140.1366 .Scientific Research Applications
- Design Principles and Methods :
Synchrotron Studies
While not directly related to the compound itself, synchrotron radiation techniques can be used to study materials containing it:
- X-ray Absorption Spectroscopy (XAS) :
Mechanism of Action
Future Directions
The future directions for the research on Ethyl 5-(3-nitrophenyl)furan-2-carboxylate could involve further optimization of the furan-based compounds . This could lead to the development of more potent antimycobacterial agents . Additionally, more research could be conducted to explore the potential of these compounds in treating other diseases.
properties
IUPAC Name |
ethyl 5-(3-nitrophenyl)furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-2-18-13(15)12-7-6-11(19-12)9-4-3-5-10(8-9)14(16)17/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFBOEAHRUYZIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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